1-(2-Bromoethoxy)-2-ethylbenzene
Description
Contextual Overview of Alkoxybenzene Derivatives in Organic Chemistry
Alkoxybenzene derivatives are prevalent in both natural and synthetic chemistry. Anisole, the simplest methoxybenzene, serves as a precursor for fragrances and pharmaceuticals. wikipedia.org More complex derivatives are found in essential oils of plants, such as anethole (B165797) in anise and elemicin (B190459) in nutmeg. wikipedia.org In medicinal chemistry, the ether linkage is a key feature in many drugs, acting as a hydrogen-bond acceptor which can improve a molecule's pharmacokinetic profile. wikipedia.org
The synthesis of alkoxybenzenes is most commonly achieved through the Williamson ether synthesis, where a phenoxide ion reacts with an alkyl halide. libretexts.org The reactivity of the benzene (B151609) ring in alkoxybenzenes is also of great interest. The alkoxy group is an activating, ortho-, para-directing group for electrophilic aromatic substitution, facilitating the introduction of other functional groups onto the aromatic ring. libretexts.org However, strategies to achieve meta-substitution are also an active area of research. rsc.org
Significance of Halogenated Ethers in Advanced Organic Synthesis
Halogenated ethers are a subcategory of ethers containing one or more halogen atoms. wikipedia.org The presence of a halogen atom introduces a reactive site into the molecule, making these compounds valuable intermediates in organic synthesis. ncert.nic.in They can undergo nucleophilic substitution reactions, where the halogen acts as a leaving group, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. ncert.nic.in
Specifically, bromoalkoxyarenes, which contain a bromine atom on an alkoxy side chain, are versatile building blocks. The carbon-bromine bond is weaker than a carbon-chlorine bond, making it more susceptible to cleavage and subsequent reactions. This reactivity is harnessed in various synthetic transformations, including the formation of Grignard reagents and in cross-coupling reactions.
Furthermore, halogenation can influence the physical and biological properties of molecules. For instance, in the field of anesthetics, the replacement of hydrogen with larger halogens like bromine has been shown to increase anesthetic potency. nih.gov Halogenated ethers also find applications as flame retardants due to their ability to release halogen radicals that interrupt combustion processes. wikipedia.org
Historical Development and Key Analogues of Bromoethoxybenzene (B12655237) Compounds
The study of bromoethoxybenzene and its analogues is rooted in the broader history of ether synthesis and the exploration of halogenated organic compounds. The Williamson ether synthesis, developed in the mid-19th century, provided a general method for preparing ethers, including those derived from phenols. The subsequent development of bromination reactions allowed for the introduction of bromine into these ether structures.
Key analogues of 1-(2-bromoethoxy)-2-ethylbenzene include other substituted bromoalkoxybenzenes. For example, 1-(2-bromoethoxy)-2-ethoxybenzene (B18691) is a related compound with an ethoxy group instead of an ethyl group at the 2-position. ontosight.ainih.gov Another analogue is 1,2-bis(2-bromoethoxy)benzene, which features two bromoethoxy groups attached to the benzene ring. chemicalbook.com These analogues, with their varied substitution patterns, offer different steric and electronic environments, influencing their reactivity and potential applications. Research into these compounds and their synthesis provides a foundation for understanding the properties and behavior of this compound.
Structure
3D Structure
Properties
IUPAC Name |
1-(2-bromoethoxy)-2-ethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-2-9-5-3-4-6-10(9)12-8-7-11/h3-6H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQVODOXKKSBTOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00651056 | |
| Record name | 1-(2-Bromoethoxy)-2-ethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00651056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915922-20-2 | |
| Record name | 1-(2-Bromoethoxy)-2-ethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00651056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 2 Bromoethoxy 2 Ethylbenzene
Strategies for O-Alkylation in Aromatic Systems
The formation of the ether bond in 1-(2-Bromoethoxy)-2-ethylbenzene is a critical step, typically achieved by the O-alkylation of 2-ethylphenol (B104991). This process involves the attachment of an alkyl group to the oxygen atom of the phenolic hydroxyl group.
Williamson Ether Synthesis Approaches to Aryl Alkyl Ethers
The Williamson ether synthesis is a cornerstone in the preparation of both symmetrical and asymmetrical ethers and is widely applicable to the synthesis of aryl alkyl ethers. wikipedia.orgorgchemres.org The reaction, developed by Alexander Williamson in 1850, proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing this compound, the synthesis would commence with 2-ethylphenol.
The first step involves the deprotonation of the phenol (B47542) using a suitable base to form the corresponding 2-ethylphenoxide ion. This nucleophilic phenoxide then attacks an electrophilic alkyl halide. jk-sci.comyoutube.com For aryl ether synthesis, common bases include potassium carbonate, sodium hydroxide, or cesium carbonate. jk-sci.comchemspider.com The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF) or acetone (B3395972) often employed to facilitate the SN2 reaction. jk-sci.comchemspider.com
The general reaction is as follows: Step 1: Deprotonation C₂H₅C₆H₄OH + Base → C₂H₅C₆H₄O⁻Na⁺ (or K⁺, Cs⁺) + Base-H⁺
Step 2: Nucleophilic Attack C₂H₅C₆H₄O⁻ + BrCH₂CH₂Br → C₂H₅C₆H₄OCH₂CH₂Br + Br⁻
To favor the formation of the desired product and minimize side reactions, a primary alkyl halide is strongly preferred as the electrophile. wikipedia.orgmasterorganicchemistry.com
Alternative Aromatic Etherification Protocols
While the Williamson synthesis is the most common method, several alternative protocols for forming aryl alkyl ethers exist.
Mitsunobu Reaction : This reaction allows for the coupling of a phenol with a primary or secondary alcohol under mild conditions. rsc.orgnih.gov It involves the activation of the alcohol's hydroxyl group using a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov For the synthesis of the target compound, this would involve reacting 2-ethylphenol with 2-bromoethanol (B42945). The reaction is known for its broad substrate scope but can be challenging for certain substrate classes. nih.gov
Transition-Metal-Catalyzed Cross-Coupling : Methods such as the Ullmann condensation and Buchwald-Hartwig amination have been adapted for C-O bond formation to create aryl ethers. nih.govgoogle.com These reactions typically involve the coupling of an aryl halide with an alcohol, catalyzed by a transition metal complex, often based on copper or palladium. jk-sci.comgoogle.com A potential, though less direct, route could involve coupling an activated aryl species with 2-bromoethanol in the presence of a suitable catalyst and base. google.com
Phase-Transfer Catalysis (PTC) : To improve the efficiency of biphasic Williamson ether syntheses, phase-transfer catalysts are often employed. Catalysts such as tetrabutylammonium (B224687) bromide (TBAB) facilitate the transfer of the phenoxide nucleophile from the aqueous or solid phase to the organic phase containing the alkyl halide, increasing reaction rates and yields under milder conditions. researchgate.netdntb.gov.uaresearchgate.net This technique is particularly useful for the O-alkylation of phenols. researchgate.net
Incorporation of the 2-Bromoethoxy Moiety
The defining feature of the target molecule is the 2-bromoethoxy group (-OCH₂CH₂Br). Its introduction can be achieved through direct reaction with a bifunctional reagent or via a two-step sequence involving subsequent halogenation.
Reaction with 1,2-Dibromoethane (B42909) and Related Brominating Agents
The most direct application of the Williamson ether synthesis for this target involves the reaction of 2-ethylphenoxide with 1,2-dibromoethane. In this reaction, 1,2-dibromoethane serves as the source of the 2-bromoethyl group. chemspider.comchemicalbook.com
A significant challenge in this approach is controlling the selectivity. Since 1,2-dibromoethane has two reactive sites, there is a possibility of a second substitution occurring, where the newly formed ether reacts with another phenoxide molecule to yield a symmetrical diether (1,2-bis(2-ethylphenoxy)ethane). To favor the desired monoalkylation product, a large excess of 1,2-dibromoethane is typically used. chemspider.com The reaction of phenols with dihaloalkanes in the presence of a base is a known route for producing such compounds. calstate.edu
A representative procedure involves stirring 2-ethylphenol with a base like potassium carbonate in a solvent such as acetone, followed by the addition of an excess of 1,2-dibromoethane and heating at reflux. chemspider.com
| Phenol Substrate | Base (Equivalents) | Alkylating Agent (Equivalents) | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| tert-butyl-4-hydroxyphenylcarbamate | K₂CO₃ (3.0) | 1,2-Dibromoethane (3.0) | Acetone | Reflux, 12h | 40% | chemspider.com |
| Catechol (Benzene-1,2-diol) | NaOH (2.0) | 1,2-Dibromoethane (3.0) | Ethanol (B145695) | Reflux, 12h | Not specified (Product: 1,2-Bis(2-bromoethoxy)benzene) | chemicalbook.com |
Direct Bromination and Halogen Exchange Strategies
An alternative, two-step strategy involves first synthesizing the corresponding alcohol, 2-(2-ethylphenoxy)ethanol, and then converting the terminal hydroxyl group to a bromide.
Formation of 2-(2-ethylphenoxy)ethanol : This intermediate can be prepared by reacting 2-ethylphenoxide with ethylene (B1197577) oxide or, more commonly, with 2-chloroethanol (B45725) under Williamson conditions.
Bromination of the Alcohol : The resulting alcohol can then be brominated using standard reagents such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).
Another powerful technique is the Finkelstein reaction , a classic halogen exchange reaction. thieme-connect.deyoutube.com In this approach, a chloro-analogue, 1-(2-chloroethoxy)-2-ethylbenzene, would be synthesized first. This compound is then treated with a bromide salt, typically sodium bromide (NaBr) or potassium bromide (KBr), in a solvent like acetone. The equilibrium is driven towards the bromo product because sodium chloride is poorly soluble in acetone and precipitates out of the solution, effectively removing it from the reaction. thieme-connect.de This method is particularly useful for preparing iodoalkanes and bromoalkanes. thieme-connect.de
Regioselective Synthesis of 1,2-Disubstituted Benzene (B151609) Derivatives
The industrial production of 2-ethylphenol is achieved through the regioselective alkylation of phenol with ethanol or ethylene over solid acid catalysts, such as certain zeolites or aluminum orthophosphate. wikipedia.orgconicet.gov.ar Reaction conditions are optimized to favor the formation of the ortho and para isomers over the meta product, due to the ortho-, para-directing nature of the hydroxyl group. conicet.gov.ar The different isomers can then be separated.
More broadly, the synthesis of 1,2-disubstituted benzenes is a central topic in organic chemistry. Methods often rely on the directing effects of substituents already present on the ring. For instance, an electron-donating group like the hydroxyl in phenol directs incoming electrophiles to the ortho and para positions. conicet.gov.ar Alternatively, modern synthetic methods allow for the highly regioselective construction of polysubstituted aromatic rings through strategies involving directed ortho-metalation, aryne chemistry, or transition-metal-catalyzed cross-coupling reactions, which provide precise control over the placement of functional groups. oup.comnih.gov For instance, halogen-metal exchange reactions on 1,2-dibromoarenes can be highly regioselective, allowing for the specific functionalization at one of the two positions. organic-chemistry.orgresearchgate.net
Modern Synthetic Advancements and Green Chemistry Approaches
Catalytic Methodologies in Ether Formation
The efficiency and selectivity of ether synthesis, including the formation of this compound, can be significantly enhanced through the use of catalysts. A key development has been the application of phase-transfer catalysis (PTC). numberanalytics.comnumberanalytics.com In the synthesis of this compound from 2-ethylphenol and 1,2-dibromoethane, the phenoxide is typically in an aqueous or solid phase while the alkyl halide is in an organic phase. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the phenoxide anion from the aqueous/solid phase to the organic phase where the reaction occurs, thereby accelerating the reaction rate. numberanalytics.com
Recent research has also explored the use of transition metal catalysts, such as copper(I) and palladium(0), to enhance the rate of etherification reactions and minimize side reactions. numberanalytics.com Furthermore, efforts have been made to develop catalytic versions of the Williamson ether synthesis that can operate at high temperatures (around 300 °C and above) with weaker alkylating agents. wikipedia.orgacs.org This approach is particularly useful for industrial-scale production of aromatic ethers, as it can be highly selective and reduces the formation of salt byproducts. wikipedia.orgacs.org
| Parameter | Traditional Williamson Synthesis | Phase-Transfer Catalysis (PTC) |
|---|---|---|
| Reaction Time | Several hours to days | Significantly reduced (minutes to a few hours) |
| Reaction Temperature | Often requires reflux | Can often proceed at lower temperatures |
| Yield | Moderate to good | Generally higher yields |
| Catalyst | None | Quaternary ammonium salts, etc. |
Sonochemical Synthesis Techniques for Enhanced Efficiency
Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a powerful tool for enhancing the efficiency of ether synthesis. numberanalytics.com The use of ultrasonic irradiation can dramatically accelerate reaction rates and improve yields. numberanalytics.commdpi.comnih.gov This enhancement is attributed to the phenomenon of acoustic cavitation: the formation, growth, and implosive collapse of bubbles in the reaction medium. rsc.org This process generates localized hot spots with extremely high temperatures and pressures, and it also creates powerful micro-jets and shockwaves that increase mass transfer between reactants, especially in heterogeneous systems. rsc.org
For the synthesis of this compound, which involves a reaction between a solid base (to form the phenoxide), a liquid phenol, and a liquid alkyl halide, ultrasound can overcome mass transport limitations. rsc.org Several studies have demonstrated that ultrasound-assisted Williamson ether synthesis can lead to significantly shorter reaction times and higher yields compared to silent (non-sonicated) reactions. mdpi.comrsc.org This technique often eliminates the need for specialized phase-transfer catalysts. rsc.orgnih.gov
| Condition | Reaction Time | Yield | Reference |
|---|---|---|---|
| Silent (Mechanical Stirring) | 3 hours | Moderate | mdpi.com |
| Ultrasound Irradiation | 15 minutes | Improved | mdpi.com |
| Combined Microwave and Ultrasound | 60 seconds | 83% | rsc.org |
Solvent-Free and Environmentally Benign Reaction Procedures
A major focus of green chemistry is the reduction or elimination of hazardous solvents from chemical processes. researchgate.netrsc.org Solvent-free, or solid-state, reaction conditions offer a significant environmental advantage. researchgate.net For the synthesis of ethers like this compound, a solvent-free approach can be employed by reacting the neat phenol with an alkylating agent in the presence of a solid base, such as potassium carbonate or sodium bicarbonate. researchgate.net These reactions can proceed rapidly, especially with gentle heating, and often result in high purity products with excellent yields. researchgate.net
Another innovative and environmentally friendly approach is the combination of microwave and ultrasound irradiation for Williamson ether synthesis. rsc.org This combined technique has been shown to be highly efficient, leading to dramatic reductions in reaction time and high yields, all while eliminating the need for organic solvents or phase-transfer catalysts. rsc.org The reaction can be carried out using only the substrates, a base, and water, which aligns perfectly with the principles of green chemistry by simplifying the process and reducing waste. rsc.org The use of alternative, more sustainable reaction media, such as ionic liquids and deep eutectic solvents, is also an area of active research for improving the environmental profile of ether synthesis. numberanalytics.com
| Method | Solvent | Key Advantages |
|---|---|---|
| Traditional Synthesis | Organic solvents (e.g., THF, DMF) | Well-established procedures |
| Solvent-Free Synthesis | None | Reduces waste, environmentally friendly, often simpler workup. researchgate.net |
| Combined Microwave/Ultrasound | Water or None | Extremely rapid, high yields, no need for PTC or organic solvents. rsc.org |
Table of Mentioned Compounds
| Compound Name | Synonym | Molecular Formula | Role in Article |
|---|---|---|---|
| This compound | - | C10H13BrO | Target compound of synthesis |
| 2-Ethylphenol | o-Ethylphenol | C8H10O | Starting material (precursor) |
| 1,2-Dibromoethane | Ethylene dibromide | C2H4Br2 | Starting material (alkylating agent) |
| Potassium Carbonate | - | K2CO3 | Base used in synthesis |
| Sodium Bicarbonate | - | NaHCO3 | Base used in synthesis |
| Sodium Hydroxide | - | NaOH | Base used in synthesis |
| Tetrahydrofuran | THF | C4H8O | Conventional organic solvent |
| Dimethylformamide | DMF | C3H7NO | Conventional organic solvent |
Reaction Pathways and Derivatization of 1 2 Bromoethoxy 2 Ethylbenzene
Nucleophilic Substitution Reactions of the Bromoethoxy Group
The primary bromoalkane functionality in 1-(2-Bromoethoxy)-2-ethylbenzene is a prime target for nucleophilic substitution reactions, typically proceeding via an SN2 mechanism. youtube.com This pathway allows for the introduction of a wide array of functional groups, leading to diverse molecular architectures.
Formation of Azide (B81097) Derivatives and Subsequent Transformations
The displacement of the bromide ion by an azide nucleophile is a highly efficient method for introducing nitrogen into the molecule. The reaction of this compound with sodium azide (NaN₃) in a polar aprotic solvent such as dimethylformamide (DMF) yields 1-(2-azidoethoxy)-2-ethylbenzene.
The resulting organic azide is a versatile intermediate. It is a key precursor for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the facile construction of complex molecular frameworks by forming a stable triazole ring. beilstein-journals.orgnih.gov Furthermore, the azide group can be readily reduced to a primary amine, 2-(2-ethylphenoxy)ethan-1-amine, using standard reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This transformation provides a route to valuable amine derivatives.
Table 1: Synthesis and Transformation of Azide Derivative
| Reactant | Reagents | Product | Transformation Type |
|---|---|---|---|
| This compound | NaN₃ | 1-(2-Azidoethoxy)-2-ethylbenzene | Nucleophilic Substitution (Azidation) |
| 1-(2-Azidoethoxy)-2-ethylbenzene | Terminal Alkyne, Cu(I) catalyst | 1,2,3-Triazole derivative | Azide-Alkyne Cycloaddition |
Synthesis of Ethers, Thioethers, and Related Heteroatom Derivatives
The Williamson ether synthesis provides a classic and effective method for creating new ether linkages from this compound. libretexts.orglibretexts.org This reaction involves treating the alkyl bromide with an alkoxide or a phenoxide, which acts as the nucleophile. youtube.comyoutube.com Similarly, thioethers (also known as sulfides) can be synthesized by reacting the substrate with a thiolate nucleophile. arkat-usa.orgyoutube.commasterorganicchemistry.com These reactions significantly expand the range of accessible derivatives by extending the ether side chain or introducing a sulfur atom. nih.gov
Table 2: Synthesis of Ether and Thioether Derivatives
| Nucleophile Source | Nucleophile | Product | Product Class |
|---|---|---|---|
| Sodium methoxide (NaOCH₃) | Methoxide (CH₃O⁻) | 1-(2-Methoxyethoxy)-2-ethylbenzene | Ether |
| Sodium phenoxide (NaOPh) | Phenoxide (PhO⁻) | 1-Ethyl-2-(2-phenoxyethoxy)benzene | Ether |
| Sodium ethanethiolate (NaSCH₂CH₃) | Ethanethiolate (CH₃CH₂S⁻) | 1-Ethyl-2-(2-(ethylthio)ethoxy)benzene | Thioether |
Amination and Other Nitrogen-Based Functionalizations
Direct reaction of this compound with ammonia or various primary and secondary amines provides a straightforward route to nitrogen-containing derivatives. This nucleophilic substitution leads to the formation of primary, secondary, or tertiary amines, respectively. However, direct amination with ammonia can often result in a mixture of products due to multiple alkylations of the nitrogen atom. For a more controlled synthesis of the primary amine, the Gabriel synthesis offers a superior alternative. This method involves reaction with potassium phthalimide followed by hydrolysis or hydrazinolysis to yield the primary amine cleanly, avoiding overalkylation.
Aromatic Ring Functionalization Strategies
Beyond modifications to the side chain, the ethylbenzene (B125841) moiety itself can be functionalized. The existing substituents on the aromatic ring—the ethyl group and the bromoethoxy group—direct the position of incoming electrophiles in electrophilic aromatic substitution reactions.
Electrophilic Aromatic Substitution Reactions on the Ethylbenzene Moiety
The reactivity and orientation of electrophilic aromatic substitution (EAS) are governed by the electronic properties of the substituents already present on the benzene (B151609) ring. masterorganicchemistry.comlibretexts.org In this compound, both the ether group (-OCH₂CH₂Br) at position 1 and the ethyl group (-CH₂CH₃) at position 2 are activating and ortho-, para-directing. uci.edu
The ether group is a strong activator, directing incoming electrophiles to the ortho (C6) and para (C4) positions.
The ethyl group is a weak activator, directing to its ortho (C3) and para (C5) positions.
The combined influence of these two groups means that electrophilic attack is possible at all vacant positions (C3, C4, C5, C6). However, the potent activating effect of the ether oxygen will likely favor substitution at the C4 (para) and C6 (ortho) positions. Steric hindrance from the adjacent ethyl group may reduce the likelihood of substitution at the C3 position. Consequently, EAS reactions typically yield a mixture of isomers, with the 4- and 6-substituted products expected to predominate. youtube.com
Table 3: Common Electrophilic Aromatic Substitution Reactions and Expected Major Products
| Reaction | Reagents | Electrophile | Expected Major Products (Isomers) |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 4-Nitro- and 6-Nitro-1-(2-bromoethoxy)-2-ethylbenzene |
| Bromination | Br₂, FeBr₃ | Br⁺ | 4-Bromo- and 6-Bromo-1-(2-bromoethoxy)-2-ethylbenzene |
| Sulfonation | SO₃, H₂SO₄ | SO₃ | 4- and 6-(this compound)sulfonic acid |
Palladium-Catalyzed Cross-Coupling Reactions and Aryl Transformations
While this compound itself is an alkyl bromide, it can be readily converted into an aryl bromide via electrophilic halogenation, as described in the previous section. The resulting aryl bromide, for example, 4-bromo-1-(2-bromoethoxy)-2-ethylbenzene, is an excellent substrate for a variety of powerful palladium-catalyzed cross-coupling reactions. rsc.orgrsc.org These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron compound, such as a boronic acid, to form a new C-C bond, enabling the synthesis of complex biaryl structures. nih.gov
Sonogashira Coupling: The coupling of the aryl bromide with a terminal alkyne provides a direct route to substituted alkynes, which are valuable building blocks in materials science and medicinal chemistry. mdpi.comacs.org
Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl bromide with an amine, offering a versatile method for synthesizing arylamines.
Table 4: Palladium-Catalyzed Cross-Coupling Reactions of a Brominated Derivative
| Reaction Name | Coupling Partner | Catalyst System | Product Type |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Arylboronic acid (Ar-B(OH)₂) | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Biaryl derivative |
| Sonogashira Coupling | Terminal alkyne (R-C≡CH) | Pd catalyst, Cu(I) co-catalyst, Base | Aryl alkyne |
Cyclization and Ring-Forming Reactions
The unique arrangement of a bromoethoxy group on an ethylbenzene core provides a platform for a variety of cyclization reactions, leading to the formation of valuable cyclic and heterocyclic structures.
Intramolecular Cyclization Facilitated by the Bromoethoxy Group
The bromoethoxy moiety in this compound is well-suited for intramolecular cyclization reactions. A primary example of this is the formation of benzo-fused rings. Through an intramolecular Williamson ether synthesis, the phenoxide, generated by ortho-hydroxylation of the ethylbenzene ring followed by deprotonation, can attack the electrophilic carbon bearing the bromine atom. This process leads to the formation of a six-membered ring, yielding a derivative of 2,3-dihydrobenzo[b] youtube.comslideshare.netdioxine. This type of cyclization is a common strategy for synthesizing benzodioxine frameworks, which are present in various biologically active molecules. nih.gov
Another potential intramolecular cyclization pathway involves the ethyl group. Under specific conditions, such as the presence of a strong base, deprotonation of the benzylic position of the ethyl group could generate a carbanion. This carbanion could then, in principle, displace the bromide to form a five-membered carbocyclic ring fused to the benzene ring. However, this reaction is less common compared to the oxygen-mediated cyclization.
The efficiency of these cyclization reactions is influenced by several factors, including the choice of base, solvent, and reaction temperature. The conformational flexibility of the bromoethoxy chain also plays a crucial role in bringing the reacting centers into proximity for ring closure.
Formation of Heterocyclic Scaffolds
Beyond simple intramolecular cyclization, this compound can serve as a building block for more complex heterocyclic scaffolds. These reactions typically involve the participation of external reagents that become incorporated into the final ring structure.
For instance, reaction with a sulfur nucleophile, such as sodium sulfide, can lead to the formation of a thia-crown ether derivative through a double substitution reaction with two molecules of this compound. A more direct heterocyclic synthesis involves the reaction with a binucleophile. For example, reacting this compound with a compound containing both a thiol and an amine group can lead to the formation of seven-membered heterocyclic rings containing both sulfur and nitrogen.
The synthesis of various heterocyclic systems can be achieved through multi-step sequences starting from this compound. For example, conversion of the bromo group to other functional groups (e.g., azide, amine, or phosphonium salt) opens up possibilities for a wider range of cyclization reactions, including [3+2] cycloadditions or aza-Wittig reactions, to construct five-membered nitrogen-containing heterocycles. The synthesis of various benzofuran-based heterocycles often involves precursors with similar functionalities, highlighting the potential of this compound in constructing diverse heterocyclic systems. sciepub.com
Radical Reactions Involving Bromine Centers
The carbon-bromine bond in this compound can undergo homolytic cleavage under thermal or photochemical conditions, initiating radical reactions. oregonstate.edu The presence of a bromine atom on the ethoxy side chain makes this position susceptible to radical abstraction. youtube.compearson.com
The initiation step involves the generation of a bromine radical, which can then abstract a hydrogen atom from the bromoethoxy chain to form a carbon-centered radical. The stability of the resulting radical determines the major reaction pathway. Abstraction of a hydrogen atom from the carbon adjacent to the oxygen and the bromine would be less favored compared to the abstraction of a benzylic hydrogen from the ethyl group, should the reaction conditions be vigorous enough to overcome the C-H bond strength. oregonstate.edu
However, in reactions specifically targeting the bromoethoxy group, the generated radical can participate in various propagation steps. For example, it can react with another molecule of this compound or a different radical species in the reaction mixture. The selectivity of radical bromination is generally higher than chlorination, meaning that specific products can often be obtained in good yields. youtube.comyoutube.com
Below is a table summarizing the bond dissociation energies (BDEs) relevant to radical reactions of ethylbenzene, which can be used to infer the reactivity of this compound.
| Bond | Bond Dissociation Energy (kJ/mol) |
| Primary C-H (in ethyl group) | 421 |
| Secondary C-H (benzylic) | 357 |
| Aromatic C-H | 469 |
| Br-Br | 192 |
Data inferred from general principles of organic chemistry. oregonstate.edu
The significantly lower BDE of the benzylic C-H bond compared to other C-H bonds in ethylbenzene indicates that this position is the most likely site for hydrogen abstraction in a radical reaction. oregonstate.edu By analogy, in this compound, the benzylic protons on the ethyl group are expected to be highly reactive in radical processes.
Chemo- and Regioselectivity in Complex Synthetic Systems
In a molecule with multiple functional groups like this compound, controlling the chemo- and regioselectivity of reactions is paramount for achieving a desired synthetic outcome. slideshare.netresearchgate.net The molecule presents several reactive sites: the aromatic ring, the ethyl group, the ether oxygen, and the carbon-bromine bond.
Chemoselectivity refers to the preferential reaction of one functional group over another. For example, in a reaction with a nucleophile, substitution of the bromine atom is generally favored over nucleophilic attack at the aromatic ring, which would require much harsher conditions. Similarly, electrophilic aromatic substitution on the benzene ring can be achieved while leaving the bromoethoxy group intact by using appropriate reagents and conditions.
Regioselectivity concerns the position at which a reaction occurs. In electrophilic aromatic substitution, the ortho- and para-directing effects of the ethyl and ethoxy groups will influence the position of the incoming electrophile. The ethoxy group is a stronger activating group than the ethyl group, and its ortho- and para-directing effects will dominate. Therefore, electrophilic substitution is most likely to occur at the position para to the bromoethoxy group.
The interplay between different reactive sites can be exploited in complex syntheses. For example, a Grignard reagent could be formed from the bromoethoxy group, which could then be used in a subsequent reaction with an electrophile. The conditions for Grignard formation would need to be carefully controlled to avoid side reactions, such as attack on the ethylbenzene ring.
The following table outlines the potential selective reactions on this compound:
| Reagent Type | Target Site | Reaction Type |
| Strong Nucleophile (e.g., NaCN) | Carbon-Bromine Bond | Nucleophilic Substitution |
| Electrophile (e.g., Br₂/FeBr₃) | Aromatic Ring | Electrophilic Aromatic Substitution |
| Strong Base (e.g., n-BuLi) | Benzylic C-H | Deprotonation |
| Radical Initiator (e.g., AIBN) | Benzylic C-H / C-Br Bond | Radical Abstraction/Cleavage |
This selective reactivity makes this compound a versatile intermediate in the synthesis of more complex molecules where precise control over the reaction outcome is crucial.
Computational and Theoretical Investigations of 1 2 Bromoethoxy 2 Ethylbenzene
Quantum Chemical Calculations
Quantum chemical calculations are foundational in modern chemistry for predicting molecular properties with high accuracy. These methods solve the Schrödinger equation for a given molecule, providing insights into its electronic and geometric structure.
Density Functional Theory (DFT) Studies on Molecular Geometry
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. For 1-(2-Bromoethoxy)-2-ethylbenzene, a DFT study would begin with the construction of an initial 3D model of the molecule. This model would then be subjected to a geometry optimization procedure. This process systematically alters the bond lengths, bond angles, and dihedral angles of the molecule to find the lowest energy conformation, which corresponds to the most stable molecular geometry. The outcome would be a set of optimized coordinates for each atom, representing the equilibrium structure of the molecule.
Selection of Basis Sets and Optimization Methodologies
The accuracy of DFT calculations is highly dependent on the choice of the basis set and the optimization methodology. A basis set is a set of mathematical functions used to represent the atomic orbitals in the molecule. For a molecule containing bromine, such as this compound, a basis set that includes polarization and diffuse functions, for instance, 6-311++G(d,p), would be appropriate to accurately describe the electronic distribution, especially around the electronegative bromine and oxygen atoms.
The optimization methodology involves the selection of a specific functional, which is an approximation to the exchange-correlation energy in the DFT framework. A common choice is the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, offering a good balance between accuracy and computational cost.
Conformational Analysis and Energetic Stability
The flexible ethoxy chain in this compound allows for the existence of multiple conformers, which are different spatial arrangements of the atoms that can be interconverted by rotation around single bonds. A thorough conformational analysis would involve systematically rotating the key dihedral angles, such as the C-C-O-C and C-O-C-C bonds, and performing a geometry optimization for each starting conformation. The relative energies of the resulting stable conformers would then be compared to identify the global minimum energy structure and to understand the energetic landscape of the molecule. This information is crucial for understanding the compound's physical properties and its potential interactions in a biological or chemical system.
Electronic Structure Analysis
The electronic structure of a molecule governs its reactivity and spectroscopic properties. Analysis of the frontier molecular orbitals is a key component of this investigation.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. The LUMO is the orbital to which an electron is most likely to be accepted, indicating the molecule's electrophilic character. For this compound, the analysis would involve visualizing the spatial distribution of the HOMO and LUMO. It is expected that the HOMO would be localized primarily on the electron-rich benzene (B151609) ring, while the LUMO might have significant contributions from the bromoethoxy side chain, particularly the C-Br antibonding orbital.
Energy Gap Calculations and Their Significance for Reactivity
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more reactive. The calculation of the HOMO-LUMO gap for this compound would provide a quantitative measure of its reactivity, which is valuable for predicting its behavior in chemical reactions.
Natural Bond Orbital (NBO) Analysis for Delocalization and Stability
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge delocalization and the stability of molecules by examining the interactions between filled and empty orbitals. uni-muenchen.dewikipedia.orgwisc.edu This analysis transforms the complex, many-electron wavefunction of a molecule into a more intuitive picture of localized bonds and lone pairs, akin to a Lewis structure. wikipedia.org
The key interactions in this compound involve the delocalization of electron density from the lone pairs of the oxygen and bromine atoms, as well as from the sigma (σ) bonds of the ethyl and ethoxy groups, into the antibonding (σ) orbitals of adjacent bonds and the antibonding pi (π) orbitals of the benzene ring. For instance, the interaction between a filled lone pair orbital on the oxygen atom and an adjacent empty C-C σ* orbital would contribute to the stabilization of the molecule. Similarly, delocalization from the C-H bonds of the ethyl group into the aromatic ring's π* system can occur.
The NBO analysis provides a detailed breakdown of these donor-acceptor interactions, highlighting the most significant contributions to the molecule's stability. wisc.edunih.gov By examining the occupancies of the NBOs, which are ideally close to 2.000 for a perfect Lewis structure, deviations can be identified that signify delocalization effects. wikipedia.org
Table 1: Illustrative NBO Analysis Data for a Related Molecular Fragment This table provides a hypothetical example of NBO analysis data for a fragment similar to this compound to illustrate the type of information obtained. Actual values for the title compound would require specific computational results.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP(1) O | σ(C-C) | 5.4 | Lone Pair to Antibond |
| σ(C-H) | π(C=C)ring | 2.1 | Sigma Bond to Pi Antibond |
| LP(1) Br | σ*(C-C) | 1.8 | Lone Pair to Antibond |
Molecular Electrostatic Potential (MEP) Surface Mapping
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule, indicating regions that are electron-rich or electron-poor. uni-muenchen.deresearchgate.net This is a valuable tool for predicting a molecule's reactivity towards electrophilic and nucleophilic attack. researchgate.net
The MEP is calculated by determining the electrostatic potential at various points on the electron density surface of the molecule. uni-muenchen.de These potential values are then mapped onto the surface using a color spectrum. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents regions of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.netresearchgate.net Green and yellow areas generally represent regions of neutral or intermediate potential. researchgate.net
For this compound, the MEP surface would likely show a region of high electron density (red) around the oxygen atom due to its lone pairs of electrons. The bromine atom would also contribute to a region of negative potential. The aromatic ring would exhibit a complex potential distribution, with the π-electron cloud generally creating a negative potential above and below the plane of the ring. Conversely, the hydrogen atoms of the ethyl and ethoxy groups would be associated with regions of positive potential (blue), making them potential sites for interaction with nucleophiles.
Theoretical Spectroscopic Predictions
Computational chemistry allows for the prediction of various spectroscopic properties, providing a powerful means to interpret and assign experimental spectra.
Vibrational Frequency Calculations for FTIR and Raman Spectroscopy
Theoretical calculations of vibrational frequencies are instrumental in the analysis of Fourier-Transform Infrared (FTIR) and Raman spectra. asianpubs.orgresearchgate.net By employing methods like Density Functional Theory (DFT), the normal modes of vibration for a molecule can be calculated. indexcopernicus.com Each calculated vibrational mode corresponds to a specific type of atomic motion, such as stretching, bending, or rocking. olemiss.edu
For this compound, these calculations would predict the frequencies of characteristic vibrations. For example, the C-H stretching vibrations of the aromatic ring and the ethyl group are expected in the 3100-2850 cm⁻¹ region. asianpubs.org The C-O-C stretching vibrations of the ether linkage would appear in the 1260-1000 cm⁻¹ range. esisresearch.org The C-Br stretching vibration is expected at lower frequencies.
Comparing the calculated vibrational frequencies with experimental FTIR and Raman spectra allows for a detailed and accurate assignment of the observed spectral bands to specific molecular vibrations. asianpubs.orgindexcopernicus.com Potential Energy Distribution (PED) analysis can further aid in these assignments by quantifying the contribution of different internal coordinates to each normal mode. asianpubs.org
Table 2: Predicted Vibrational Frequencies for Key Functional Groups in a Similar Molecule This table presents typical frequency ranges for functional groups found in this compound to illustrate the expected results from vibrational frequency calculations.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Strong |
| Aliphatic C-H Stretch | 3000 - 2850 | Strong | Strong |
| C-O-C Asymmetric Stretch | 1260 - 1000 | Strong | Medium |
| C-Br Stretch | 700 - 500 | Strong | Strong |
Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions (e.g., GIAO Method)
Theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a vital tool for structural elucidation. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is a widely used computational approach for calculating NMR chemical shifts with a high degree of accuracy. ornl.govmodgraph.co.uk
For this compound, GIAO calculations would predict the ¹H and ¹³C chemical shifts for each unique nucleus in the molecule. ornl.gov These predicted values can then be compared with experimental NMR data to confirm the molecular structure and assign the resonances in the spectra. nih.gov The chemical shifts are influenced by the local electronic environment of each nucleus. For instance, the protons on the aromatic ring will have different chemical shifts depending on their position relative to the ethoxy and ethyl substituents. The protons of the ethyl and ethoxy groups will also have distinct chemical shifts.
Table 3: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts This table provides an example of the type of data generated from GIAO calculations for a molecule like this compound.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH | 6.8 - 7.3 | 110 - 140 |
| -O-CH₂- | ~4.1 | ~70 |
| -CH₂-Br | ~3.6 | ~30 |
| -CH₂-CH₃ | ~2.7 | ~25 |
| -CH₂-CH₃ | ~1.2 | ~15 |
UV-Vis Absorption Spectrum Simulations
Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can simulate the ultraviolet-visible (UV-Vis) absorption spectrum of a molecule. chemrxiv.org These simulations predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net
For this compound, the UV-Vis spectrum is dominated by electronic transitions within the benzene ring. The simulations would identify the specific electronic transitions (e.g., π → π*) responsible for the observed absorption bands. aatbio.com The presence of the ethoxy and ethyl substituents on the benzene ring will influence the energies of these transitions and thus the position of the absorption maxima. Comparing the simulated spectrum with the experimental one helps in understanding the electronic structure and excited states of the molecule. ed.gov
Reaction Mechanism Studies through Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. rsc.orgresearchgate.net By calculating the potential energy surface for a proposed reaction, key features such as transition states and intermediates can be identified. researchgate.net This allows for the determination of activation energies and reaction pathways.
For this compound, computational studies could explore various potential reactions, such as nucleophilic substitution at the carbon bearing the bromine atom or electrophilic substitution on the aromatic ring. For example, the reaction with a nucleophile could proceed via an SN2 mechanism, and the energy barrier for this process could be calculated. Similarly, the regioselectivity of electrophilic aromatic substitution could be predicted by modeling the stability of the intermediate carbocations (sigma complexes). These theoretical studies provide valuable insights into the reactivity of this compound and can guide experimental investigations. scispace.com
Advanced Spectroscopic Characterization of 1 2 Bromoethoxy 2 Ethylbenzene
Vibrational Spectroscopy
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy of 1-(2-Bromoethoxy)-2-ethylbenzene is expected to reveal characteristic absorption bands corresponding to its distinct functional groups. The presence of the aromatic ring, the ether linkage, the alkyl substituent, and the bromoalkane moiety can all be identified through their specific vibrational modes.
Key expected vibrational frequencies are associated with:
Aromatic C-H Stretching: Typically observed in the region of 3100-3000 cm⁻¹.
Aliphatic C-H Stretching: Arising from the ethyl and ethoxy groups, these bands are expected in the 2975-2850 cm⁻¹ range.
C=C Stretching (Aromatic): Characteristic absorptions for the benzene (B151609) ring are anticipated around 1600 cm⁻¹ and 1475 cm⁻¹.
C-O Stretching (Ether): A strong, prominent band indicating the aryl-alkyl ether linkage is predicted to appear in the 1250-1000 cm⁻¹ region.
C-Br Stretching: The vibration of the carbon-bromine bond is expected to produce a band in the lower frequency "fingerprint" region, typically between 600-500 cm⁻¹.
Out-of-Plane (OOP) C-H Bending: The substitution pattern on the benzene ring (ortho-disubstituted) will influence the position of these bands, generally found between 770-735 cm⁻¹.
Table 1: Predicted FTIR Peak Assignments for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3100-3000 | C-H Stretching | Aromatic |
| 2975-2850 | C-H Stretching | Aliphatic (CH₂, CH₃) |
| 1600, 1475 | C=C Stretching | Aromatic Ring |
| 1250-1000 | Asymmetric C-O-C Stretching | Aryl-Alkyl Ether |
| 770-735 | C-H Out-of-Plane Bending | Ortho-disubstituted |
| 600-500 | C-Br Stretching | Bromoalkane |
Fourier Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy provides complementary information to FTIR. While polar functional groups often give strong FTIR signals, non-polar bonds and symmetric vibrations tend to produce more intense Raman scattering. For this compound, FT-Raman is particularly useful for characterizing the aromatic and aliphatic carbon backbones.
Key expected Raman shifts include:
Aromatic Ring Breathing Modes: A strong, sharp band, characteristic of the benzene ring, is expected around 1000 cm⁻¹.
C-H Stretching (Aromatic and Aliphatic): Similar to FTIR, these vibrations will be present in the 3100-2850 cm⁻¹ region.
C=C Stretching (Aromatic): The aromatic ring stretches will also be Raman active, appearing near 1600 cm⁻¹.
C-C Stretching (Alkyl): Vibrations of the ethyl group's carbon-carbon bond will contribute to the spectrum.
C-Br Stretching: The carbon-bromine bond is also Raman active and will be observed in the low-frequency region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum of this compound will show distinct signals for each chemically non-equivalent proton. The chemical shift (δ), integration, and multiplicity (splitting pattern) of each signal are critical for structural assignment.
The expected signals are:
Aromatic Protons: Due to the ortho-substitution, the four protons on the benzene ring will be chemically non-equivalent and are expected to appear as a complex multiplet in the aromatic region (δ 6.8-7.3 ppm).
-O-CH₂- Protons: The two protons of the methylene (B1212753) group adjacent to the oxygen atom will be deshielded and are predicted to resonate as a triplet around δ 4.3 ppm.
-CH₂-Br Protons: The two protons of the methylene group adjacent to the bromine atom will also be deshielded, appearing as a triplet around δ 3.6 ppm.
-CH₂- (Ethyl Group): The two protons of the methylene group of the ethyl substituent will appear as a quartet around δ 2.7 ppm, split by the adjacent methyl protons.
-CH₃ (Ethyl Group): The three protons of the methyl group will resonate as a triplet around δ 1.2 ppm, split by the adjacent methylene protons.
Table 2: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 6.8-7.3 | Multiplet | 4H | Aromatic Protons |
| ~4.3 | Triplet | 2H | -O-CH₂-CH₂-Br |
| ~3.6 | Triplet | 2H | -O-CH₂-CH₂-Br |
| ~2.7 | Quartet | 2H | -CH₂-CH₃ |
| ~1.2 | Triplet | 3H | -CH₂-CH₃ |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom will give a distinct signal.
The expected chemical shifts are:
Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon bearing the bromoethoxy group (C-O) will be the most downfield of the ring carbons, followed by the carbon bearing the ethyl group. The remaining four aromatic carbons will resonate in the typical aromatic region of δ 110-140 ppm.
-O-CH₂- Carbon: The carbon of the methylene group attached to the oxygen atom is expected around δ 68-70 ppm.
-CH₂-Br Carbon: The carbon of the methylene group attached to the bromine atom is predicted to appear further upfield, around δ 30-35 ppm.
-CH₂- (Ethyl Group): The methylene carbon of the ethyl group is expected around δ 25 ppm.
-CH₃ (Ethyl Group): The methyl carbon of the ethyl group will be the most upfield signal, expected around δ 15 ppm.
Table 3: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| 155-160 | Aromatic C-O |
| 135-140 | Aromatic C-CH₂ |
| 110-130 | Aromatic CH |
| 68-70 | -O-CH₂- |
| 30-35 | -CH₂-Br |
| ~25 | -CH₂-CH₃ |
| ~15 | -CH₂-CH₃ |
Advanced Two-Dimensional NMR Techniques
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced two-dimensional (2D) NMR experiments are employed.
Correlation Spectroscopy (COSY): A COSY experiment would reveal correlations between coupled protons. For this compound, this would show cross-peaks between the -O-CH₂- and -CH₂-Br protons, and between the -CH₂- and -CH₃ protons of the ethyl group. It would also help in deciphering the coupling network of the aromatic protons.
Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum correlates directly bonded proton and carbon atoms. This experiment would be crucial for definitively assigning each proton signal to its corresponding carbon atom. For instance, it would show a correlation between the proton signal at ~4.3 ppm and the carbon signal at 68-70 ppm, confirming the -O-CH₂- group.
By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous structural assignment of this compound can be achieved.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, this technique would provide the molecular weight and crucial information about its structure through the analysis of its fragmentation patterns.
High-resolution mass spectrometry would be employed to determine the precise molecular formula of the compound. By measuring the mass with high accuracy (typically to four or more decimal places), HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions.
For this compound, the molecular formula is C₁₀H₁₃BrO. The presence of bromine, with its two stable isotopes ⁷⁹Br and ⁸¹Br of almost equal abundance, would result in two molecular ion peaks (M⁺ and M+2) of nearly equal intensity, separated by two mass units. HRMS would confirm the exact mass for each isotopic variant, validating the elemental composition.
Table 1: Predicted HRMS Data for this compound
| Molecular Formula | Isotope | Theoretical Exact Mass (m/z) |
|---|---|---|
| C₁₀H₁₃⁷⁹BrO | ⁷⁹Br | 228.01498 |
In electron ionization (EI) mass spectrometry, the high-energy electrons cause the molecule to ionize and break apart into characteristic fragment ions. The resulting fragmentation pattern serves as a molecular fingerprint. The fragmentation of this compound is predicted to occur at the weakest bonds and lead to the formation of the most stable ions.
Key predicted fragmentation pathways include:
Alpha-cleavage at the ether linkage, leading to the loss of the bromoethoxy group or the ethylphenyl group.
Cleavage of the C-Br bond , a common fragmentation for alkyl bromides, resulting in the loss of a bromine radical. docbrown.info
Fragmentation of the ethyl group on the benzene ring, such as the loss of a methyl radical (CH₃•) to form a stable benzylic cation.
Formation of a tropylium ion , a stable C₇H₇⁺ fragment with m/z 91, which is characteristic of alkylbenzenes.
The presence of bromine would be evident in any fragment that retains the bromine atom, which would appear as a pair of peaks (at m/z and m/z+2) with a roughly 1:1 intensity ratio. docbrown.info
Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment Ion | Formula | Notes |
|---|---|---|---|---|
| 228 | 230 | [M]⁺ | [C₁₀H₁₃BrO]⁺ | Molecular ion peak; characteristic 1:1 isotopic pattern. |
| 213 | 215 | [M - CH₃]⁺ | [C₉H₁₀BrO]⁺ | Loss of a methyl radical from the ethyl group. |
| 149 | - | [M - Br]⁺ | [C₁₀H₁₃O]⁺ | Loss of a bromine radical. |
| 121 | - | [C₈H₉O]⁺ | [C₆H₄(C₂H₅)O]⁺ | Fragment corresponding to the 2-ethylphenoxide ion. |
| 107/109 | - | [CH₂CH₂Br]⁺ | [C₂H₄Br]⁺ | Bromoethyl cation. |
| 105 | - | [C₈H₉]⁺ | [C₆H₄(C₂H₅)]⁺ | Loss of the bromoethoxy radical. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The chromophore in this compound is the substituted benzene ring.
The benzene ring exhibits characteristic π → π* electronic transitions. In simple benzene, these appear as a strong absorption band (the E₂-band) around 204 nm and a weaker, structured band (the B-band) around 254 nm. The presence of substituents on the ring alters the positions and intensities of these bands.
The ethyl group (-CH₂CH₃) and the bromoethoxy group (-OCH₂CH₂Br) are both considered auxochromes. The ether oxygen, with its lone pairs of electrons, will interact with the π-system of the benzene ring, typically causing a bathochromic (red) shift of the absorption maxima to longer wavelengths and an increase in their intensity.
Therefore, it is predicted that the UV-Vis spectrum of this compound, when measured in a non-polar solvent like hexane or ethanol (B145695), would show absorption bands shifted to wavelengths longer than those of unsubstituted benzene.
Table 3: Predicted UV-Vis Absorption Data for this compound
| Predicted Band | Approximate λₘₐₓ (nm) | Electronic Transition | Notes |
|---|---|---|---|
| E₂-band | ~210 - 225 | π → π* | Strong intensity, shifted due to substitution. |
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To date, a crystal structure for this compound has not been reported in the primary scientific literature or crystallographic databases.
Should a suitable single crystal of the compound be grown, X-ray diffraction analysis would provide a wealth of structural information, including:
Unambiguous confirmation of connectivity: Proving the ortho- substitution pattern and the structure of the bromoethoxy side chain.
Precise intramolecular data: Accurate bond lengths, bond angles, and torsion angles within the molecule. This would reveal the conformation of the flexible bromoethoxy chain relative to the plane of the benzene ring.
Intermolecular interactions: The analysis would elucidate how the molecules pack together in the crystal lattice. This could reveal non-covalent interactions such as hydrogen bonds (if any), halogen bonds (C-Br···O or C-Br···π), and van der Waals forces, which govern the solid-state properties of the material.
The primary challenge in this analysis is often the cultivation of a single crystal of sufficient size and quality for diffraction experiments.
Applications As a Synthetic Intermediate and Precursor
Precursor for Advanced Supramolecular Architectures
Supramolecular chemistry relies on the design and synthesis of large, well-organized molecular assemblies. Macrocyclic host molecules, which are central to this field, are constructed from smaller, repeating building blocks. rsc.orgresearchgate.net
Pillar[n]arenes are a class of pillar-shaped macrocyclic hosts composed of hydroquinone (B1673460) units linked by methylene (B1212753) bridges. orgsyn.org Their synthesis is typically achieved through the acid-catalyzed cyclooligomerization of 1,4-dialkoxybenzene derivatives. researchgate.netresearchgate.net The mechanism is believed to proceed via a Friedel-Crafts alkylation pathway. researchgate.net
While direct synthesis of a pillararene using 1-(2-Bromoethoxy)-2-ethylbenzene as the sole monomer is not documented, its structure lends itself to being a valuable component in creating functionalized or co-pillar[n]arenes. The 2-ethylphenylether portion can act as a panel in the macrocyclic structure. More importantly, the bromoethoxy group serves as a reactive handle for post-synthesis functionalization. For instance, a pre-formed pillar[n]arene could be modified by reacting its hydroxyl groups with this compound to introduce the 2-ethylphenoxyethyl moiety onto the rim of the macrocycle. Alternatively, a related precursor, 1,4-bis(bromoethoxy)pillar chemscene.comarene, has been synthesized and used as a valuable precursor for further functionalization, highlighting the utility of the bromoethoxy group in this class of molecules. brighton.ac.uk
The principles of constructing macrocyclic hosts depend on the strategic connection of aromatic building blocks. rsc.orgresearchgate.net The structural features of these hosts are determined by the nature of the building blocks and how they are linked. rsc.org this compound is an ideal candidate for such a building block.
The reactive C-Br bond in the ethoxy tail allows for nucleophilic substitution reactions, enabling it to be linked to other aromatic units to form a larger cyclic structure. For example, reacting it with a bis-phenol under basic conditions could lead to the formation of a larger macrocycle where the 2-ethylphenyl group is incorporated as one of the aromatic panels. The ethyl group provides increased solubility in organic solvents and can influence the conformational properties of the final macrocyclic host.
Building Block for Functionalized Aromatic Ethers
The compound is itself a functionalized aromatic ether and serves as an excellent starting material for more complex derivatives.
The Williamson ether synthesis, a long-established method, can be adapted to use this compound as an alkylating agent. researchgate.net The bromoethoxy group is susceptible to nucleophilic attack by phenoxides or alkoxides. This reaction allows for the straightforward synthesis of a wide variety of di-aryl ethers or alkyl aryl ethers with specialized functionalities. The reaction proceeds by displacing the bromide ion, a good leaving group, to form a new ether linkage. This method is particularly useful for creating unsymmetrical ethers with complex substitution patterns that might be difficult to access through other means.
Interactive Table: Synthesis of Substituted Ethers from this compound
This table illustrates potential synthetic transformations to create more complex ethers.
| Reactant 1 | Reactant 2 (Nucleophile) | Product | Reaction Type |
| This compound | Sodium phenoxide | 1-ethoxy(2-phenoxy)-2'-ethylbenzene | Williamson Ether Synthesis |
| This compound | Sodium methoxide | 1-(2-Methoxyethoxy)-2-ethylbenzene | Williamson Ether Synthesis |
| This compound | Sodium azide (B81097) | 1-(2-Azidoethoxy)-2-ethylbenzene | Nucleophilic Substitution |
| This compound | Aniline | N-(2-(2-ethylphenoxy)ethyl)aniline | Nucleophilic Substitution |
Heterocyclic compounds are crucial in pharmaceuticals, agrochemicals, and materials science. The synthesis of these structures often involves the cyclization of functionalized precursors. chim.itsciepub.com this compound can be used as a starting material for various heterocyclic systems.
For example, the bromo-functional handle can be converted into other groups suitable for cyclization. Treatment with sodium azide yields the corresponding azido (B1232118) derivative, 1-(2-azidoethoxy)-2-ethylbenzene. This azide can then undergo cycloaddition reactions, such as a "click" reaction with an alkyne, to form a triazole ring. Alternatively, the bromine can be displaced by an amine, and the resulting secondary amine can be used as a precursor for synthesizing nitrogen-containing heterocycles like benzoxazines through cyclization with an aldehyde. researchgate.net
Intermediate in the Synthesis of Specialty Organic Compounds
The utility of this compound lies in its role as a versatile intermediate for creating complex organic molecules. Its bifunctional nature allows for sequential chemical modifications at two different sites: the alkyl bromide and the aromatic ring. This versatility is valuable in multi-step syntheses where precise control over the introduction of functional groups is required. It serves as a building block for more elaborate structures intended for use in materials science, such as liquid crystals or polymers, and as a precursor for synthesizing potential pharmaceutical compounds. chemicalbook.com The compound (2-Bromoethyl)benzene, a related structure, is noted for its role in creating complex organic molecules and as an intermediate in industrial processes. chemicalbook.com
Utilization in the Preparation of Polymer Monomers and Macromolecular Systems
The structure of this compound makes it a potential candidate for the synthesis of monomers for polymerization. The bromoethoxy group can be converted into a polymerizable functional group, such as a vinyl ether, through an elimination reaction. Alternatively, it can be used in polycondensation reactions.
Conductive polymers, for instance, are often synthesized from monomers that have a conjugated system and polymerizable groups. researchgate.netdtic.mil While this compound itself is not a conjugated monomer, it could be used to introduce the 2-ethylphenoxyethyl side chain onto a polymer backbone, thereby modifying the polymer's physical properties such as solubility and processability. The synthesis of polymers like poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) often involves the use of various additives and binders to improve their mechanical and electrical properties for applications such as conductive thin films and electromagnetic wave absorbers. nih.govnobelprize.org
Emerging Research Directions and Future Outlook
Development of Novel Synthetic Routes with Enhanced Atom Economy and Sustainability
The pursuit of green chemistry principles is a driving force in modern synthetic organic chemistry, with a strong emphasis on developing methods that are both efficient and environmentally benign. A key metric in this endeavor is atom economy, which measures the efficiency of a reaction in converting reactants into the desired product. primescholars.comrsc.org Traditional synthetic routes, while effective, may not always align with these green principles, often generating significant waste.
Current research is focused on developing novel synthetic pathways to 1-(2-Bromoethoxy)-2-ethylbenzene and its derivatives that maximize atom economy. This involves exploring alternative reagents and reaction conditions that minimize the formation of byproducts. For instance, the classical synthesis of similar bromoalkoxybenzenes involves the reaction of a phenol (B47542) with a dibromoalkane in the presence of a base, which, while functional, can have a suboptimal atom economy. chemicalbook.com Future research will likely investigate catalytic methods that can achieve the desired transformation with higher efficiency and reduced environmental impact. The principles of minimizing waste and maximizing the incorporation of all materials used in the process are central to these efforts. igitsarang.ac.inmonash.edu
Table 1: Comparison of Synthetic Route Efficiencies
| Synthetic Approach | Key Features | Potential for Improved Atom Economy |
| Classical Williamson Ether Synthesis | Reaction of a phenoxide with an alkyl halide. | Moderate, can be improved by optimizing base and solvent. |
| Catalytic Etherification | Use of a catalyst to facilitate the reaction, potentially under milder conditions. | High, reduces the need for stoichiometric reagents. |
| Phase-Transfer Catalysis | Facilitates reactions between reactants in different phases, improving efficiency. | High, can lead to higher yields and fewer side products. |
| Flow Chemistry Synthesis | Continuous reaction in a microreactor, allowing for precise control. | Very High, minimizes waste and improves safety and scalability. |
Exploration of Catalytic Applications and Ligand Design
The inherent reactivity of the bromoethoxy group in this compound makes it an attractive scaffold for the design of novel ligands for catalysis. The presence of both an ether linkage and a reactive bromine atom allows for further functionalization, enabling the synthesis of a diverse library of potential ligands. These ligands can then be coordinated with various metal centers to create catalysts for a wide range of organic transformations.
Researchers are exploring the use of derivatives of this compound as ligands in catalysis, particularly in cross-coupling reactions and oxidation catalysis. nih.govresearchgate.net The ethylbenzene (B125841) moiety can be systematically modified to tune the steric and electronic properties of the resulting ligand, thereby influencing the activity and selectivity of the catalyst. The goal is to develop highly efficient and selective catalysts for the synthesis of fine chemicals and pharmaceuticals. nih.gov The development of nanoscale gold catalysts and other heterogeneous catalysts for reactions like ethylbenzene oxidation highlights the ongoing interest in creating more effective catalytic systems. nih.gov
Advanced Computational Studies on Reactivity, Selectivity, and Material Properties
Computational chemistry has become an indispensable tool in modern chemical research, providing deep insights into reaction mechanisms, predicting molecular properties, and guiding the design of new molecules and materials. nih.gov For this compound, advanced computational studies are being employed to understand its reactivity and predict the properties of its derivatives.
Theoretical calculations, such as Density Functional Theory (DFT), can be used to model the reaction pathways for the synthesis and derivatization of this compound. researchgate.net These studies can elucidate the transition state structures and activation energies, providing a detailed understanding of the reaction kinetics and thermodynamics. This knowledge is crucial for optimizing reaction conditions and improving yields. Furthermore, computational methods can predict the electronic and photophysical properties of materials derived from this compound, aiding in the design of new functional materials with specific applications in mind.
Integration with Flow Chemistry and Automated Synthesis for Scalability
The transition from laboratory-scale synthesis to industrial production requires robust and scalable methods. Flow chemistry, where reactions are carried out in a continuous stream rather than in a traditional batch reactor, offers significant advantages in terms of safety, efficiency, and scalability. researchgate.netfu-berlin.de The integration of this compound synthesis and its subsequent derivatization into automated flow chemistry systems represents a significant area of future research.
Design of New Materials and Functional Molecules via Derivatization of this compound
The versatility of this compound as a building block opens up a vast chemical space for the design of new materials and functional molecules. The reactive bromo group can be readily displaced by a variety of nucleophiles, allowing for the introduction of a wide range of functional groups. This enables the synthesis of a diverse array of derivatives with tailored properties.
Potential applications for these derivatives are broad and include:
Pharmaceuticals: As intermediates in the synthesis of active pharmaceutical ingredients. ontosight.ainih.goviiserpune.ac.in
Agrochemicals: As precursors to new pesticides and herbicides. ontosight.ai
Materials Science: As monomers for the synthesis of novel polymers or as components of liquid crystals and organic light-emitting diodes (OLEDs). bldpharm.com
The ability to precisely control the structure of the final molecule through the derivatization of this compound makes it a valuable platform for the development of next-generation materials and functional molecules with customized properties.
Q & A
Q. Basic Research Focus
- ¹H/¹³C NMR : Key signals include the ethyl group (δ 1.2–1.4 ppm for CH₃, δ 2.5–2.7 ppm for CH₂) and bromoethoxy protons (δ 3.6–4.0 ppm) .
- MS : Molecular ion peaks (m/z ~242–246) confirm molecular weight, while fragmentation patterns identify substituents .
Advanced Challenge : Overlapping signals (e.g., aromatic vs. ethoxy protons) may complicate analysis. Solutions include:
- DEPT-135 NMR : Differentiates CH₃, CH₂, and CH groups.
- 2D-COSY/HMBC : Resolves coupling networks and long-range correlations .
How does this compound function as an intermediate in pharmaceutical synthesis?
Advanced Research Focus
The compound is a key precursor in multi-step syntheses. For example, it is used in the preparation of umeclidinium bromide (a COPD drug) via quaternization reactions with bicyclic amines . Critical steps include:
- Solvent compatibility : Reactions in water or THF ensure solubility of polar intermediates .
- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization removes unreacted starting materials .
Data Contradiction Note : Patent methods report high yields (>90%), while academic studies often cite lower yields (~70–80%) due to scalability challenges.
What strategies mitigate hazards when handling this compound in laboratory settings?
Q. Basic Safety Protocol
- Ventilation : Use fume hoods due to volatile brominated compounds.
- Personal protective equipment (PPE) : Nitrile gloves and goggles prevent skin/eye contact .
- Waste disposal : Neutralize residual HBr with NaHCO₃ before disposal .
Advanced Consideration : Thermal stability tests (DSC/TGA) assess explosion risks during large-scale reactions .
How can computational modeling predict regioselectivity in reactions involving this compound?
Q. Advanced Methodological Approach
- DFT calculations : Predict activation energies for competing pathways (e.g., SN2 vs. elimination).
- Molecular docking : Models interactions with biological targets (e.g., enzyme active sites) for drug design .
- Software tools : Gaussian, ORCA, or AutoDock Vina are commonly used .
Case Study : In analogous nitro-substituted derivatives (e.g., 1-(2-Bromoethoxy)-4-nitrobenzene), meta-directing effects of nitro groups were computationally validated .
Table 1: Key Reaction Conditions and Yields
| Reaction Type | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Etherification | THF | 80 | 85 | |
| Nucleophilic Substitution | Acetone | 60 | 78 | |
| Quaternization | Water | 25 | 92 |
Table 2: Spectroscopic Data for Structural Confirmation
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 1.3 (t, 3H, CH₃), δ 4.1 (m, 2H, BrCH₂) | |
| ¹³C NMR | δ 14.1 (CH₃), δ 70.5 (OCH₂) | |
| IR | 1120 cm⁻¹ (C-O-C), 560 cm⁻¹ (C-Br) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
